Nonylcyclopropane

Description

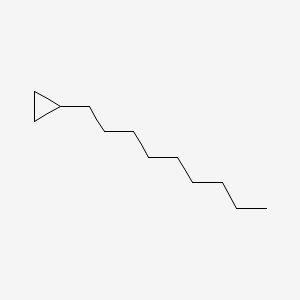

Structure

3D Structure

Properties

IUPAC Name |

nonylcyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-2-3-4-5-6-7-8-9-12-10-11-12/h12H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLFSMAJSOYMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880869 | |

| Record name | cyclopropane, nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74663-85-7 | |

| Record name | cyclopropane, nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Nonylcyclopropane and Substituted Nonylcyclopropanes

Strategies for Cyclopropane (B1198618) Ring Formation

The formation of the cyclopropane ring typically involves the creation of two new carbon-carbon bonds, often through a [2+1] cycloaddition or an intramolecular cyclization. The following subsections detail the primary strategies employed.

Carbene/Carbenoid Cyclopropanation of Olefins

This is the most common approach for cyclopropane synthesis, involving the addition of a methylene (B1212753) unit (or a substituted methylene unit) to an alkene. The methylene source is often generated in situ as a highly reactive carbene or a more stable carbenoid species, which then reacts with the π-bond of the alkene.

Dirhodium(II) carboxylate complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective catalysts for the decomposition of diazo compounds to generate metal carbenoids. These carbenoids then react with alkenes in a concerted manner to form cyclopropanes. This method is versatile and can be applied to a wide range of alkenes, including terminal ones, which are precursors to nonylcyclopropane. While specific examples for 1-nonene (B85954) are not extensively detailed in the provided snippets, the general applicability to alkenes suggests its utility. The stereochemistry of the alkene is typically preserved in the resulting cyclopropane product wikipedia.orgnih.govwikipedia.orgacs.orgrsc.orgnih.govharvard.edu.

Table 2.1.1.1. Dirhodium Carbenoid-Mediated Cyclopropanation Examples

| Catalyst/Ligand | Diazo Precursor | Alkene Substrate | Solvent | Temperature | Yield (%) | Stereoselectivity | Reference Snippet Index |

| Rh₂(OAc)₄ | Ethyl diazoacetate | 1,5-Cyclooctadiene | Neat | Room Temp. | High | syn/anti (55:45) | nih.gov |

| Rh₂(S-TCPTAD)₄ | Aryldiazoacetates | Electron-deficient alkenes | Varies | Varies | High | Up to 98% ee | nih.govrsc.org |

| Rh₂(OAc)₄ | Ethyl diazoacetate | 1,5-Cyclooctadiene | Neat | Room Temp. | High | syn/anti (47:53) | nih.gov |

The Simmons–Smith reaction is a cornerstone of cyclopropane synthesis, employing an organozinc carbenoid, typically generated from diiodomethane (B129776) (CH₂I₂) and a zinc source (e.g., zinc-copper couple or diethylzinc), to cyclopropanate alkenes wikipedia.orgwikipedia.orgharvard.edumasterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.govrsc.orgethz.chnumberanalytics.commdpi.comethz.ch. This reaction is known for its stereospecificity, preserving the alkene's geometry, and its compatibility with a broad range of functional groups wikipedia.orgwikipedia.orgnih.govrsc.orgnumberanalytics.com. The classic method uses diiodomethane and a zinc-copper couple in solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) wikipedia.orgnumberanalytics.com. Variants, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn) and diiodomethane, can enhance reactivity and are often preferred for unfunctionalized alkenes wikipedia.orgethz.chnumberanalytics.commdpi.com. The reaction is applicable to terminal alkenes like 1-nonene, as demonstrated by competition experiments involving 1-octene (B94956) and 1-nonene in related metal-catalyzed cyclopropanations ethz.ch, and its general compatibility with aliphatic terminal alkenes acs.org.

Table 2.1.1.2. Simmons–Smith Reaction Examples and Variants

| Reagents | Alkene Substrate | Solvent | Temperature | Yield (%) | Stereoselectivity | Reference Snippet Index |

| CH₂I₂, Zn(Cu) couple | Cyclohexene | Dichloromethane | Room Temp. | 63 | Single diastereomer | ethz.ch |

| CH₂I₂, Et₂Zn (Furukawa modification) | Unfunctionalized alkenes | Dichloromethane | Varies | Good | High | wikipedia.orgethz.ch |

| CH₂I₂, Et₂Zn | 1-Nonene (in competition) | Varies | Varies | N/A | N/A | ethz.ch |

| CH₂I₂, Zn(Cu) couple | Alkenes | Dichloromethane | Varies | High | Stereospecific | nih.govnumberanalytics.com |

| CH₂I₂, Zn(Cu) couple | Dec-1-ene | Dichloromethane | 25 °C | Moderate | N/A | beilstein-journals.org |

| CH₂I₂, ZnEt₂ | Allylic alcohols | Dichloromethane | 0 °C | 98 | E/Z = 75/25 | nih.gov |

Palladium catalysts have also emerged as effective promoters for cyclopropanation reactions. These methods often involve the decomposition of diazo compounds or the activation of other carbene precursors, such as acylsilanes, by palladium complexes wikipedia.orgrsc.orgacs.orgresearchgate.netnih.gov. For instance, palladium catalysts can facilitate the cyclopropanation of alkenes using acylsilanes, generating siloxycyclopropanes, and are applicable to terminal alkenes like 1-octene acs.org. Palladium-catalyzed reactions involving diazoalkanes can also be highly efficient, with low catalyst loadings and high turnover frequencies observed nih.gov. The mechanism often involves Pd(0) species and can be influenced by ligands and substrates nih.govacs.org.

Table 2.1.1.3. Palladium-Catalyzed Cyclopropanation Examples

| Catalyst/Ligand | Carbene Precursor | Alkene Substrate | Solvent | Temperature | Yield (%) | Stereoselectivity | Reference Snippet Index |

| Pd(OAc)₂, IPr | Acylsilanes | 1-Octene | Varies | Room Temp. | Good | High | acs.org |

| Pd(OAc)₂ | Diazomethane | Trimethylvinylsilane | Varies | -35 °C | Complete | N/A | nih.gov |

| Pd(OAc)₂ | Diazomethane | Aliphatic terminal alkene | Varies | Varies | High | N/A | nih.gov |

Simmons-Smith Reaction and its Variants

Cycloaddition Reactions Leading to Cyclopropane Formation

While carbene addition to olefins is a [2+1] cycloaddition, other cycloaddition strategies can also lead to the formation of cyclopropane rings. These may involve the use of cyclopropane derivatives as synthons in subsequent cycloadditions (e.g., [3+n] cycloadditions), or reactions where the cyclopropane ring is formed de novo through a cycloaddition process. For example, intramolecular [4+2] Diels-Alder reactions can sometimes append a cyclopropane ring to a larger structure rsc.org. More directly, some [2+1] cycloadditions, beyond carbene additions, can be employed. The prompt's focus is on forming the this compound, so methods that directly construct the three-membered ring are prioritized.

Reductive Cyclization Approaches

Reductive cyclization strategies offer alternative pathways to cyclopropane formation, often involving intramolecular bond formation. These methods can be particularly useful when direct carbene addition is challenging or when specific functional group arrangements are required.

One approach involves the intramolecular nucleophilic substitution of a leaving group (e.g., halide, tosylate) by a carbanion, typically generated by a strong base. For this to form a cyclopropane, the substrate must possess a leaving group and an electron-withdrawing group separated by three carbons, allowing for a 3-exo-trig cyclization wikipedia.orgrsc.org.

Radical-mediated cyclizations are also employed. For instance, photoredox catalysis can initiate decarboxylative radical addition followed by a polar cyclization cascade, where a carbanion intermediate undergoes intramolecular alkylation with an alkyl chloride appended to an alkene substrate nih.gov. Bismuth photocatalysis has been reported for reductive C–C coupling to form cyclopropanes from alkyl diiodides and olefins via a series of radical intermediates acs.org.

Table 2.1.3. Reductive Cyclization Approaches

| Approach | Substrate Type | Reagents/Catalyst | Conditions | Yield (%) | Product Type | Reference Snippet Index |

| Intramolecular SN2 | Haloalkanes with EWGs | Strong base | Varies | Varies | Cyclopropane | wikipedia.org |

| Photoredox Catalysis | Carboxylic acids, Chloroalkyl alkenes | Organic photocatalyst (e.g., 4CzTPN), Visible light | DMF or CH₂Cl₂, RT | High | Functionalized cyclopropane | nih.gov |

| Bismuth Photocatalysis | Alkyl diiodides, Olefins | Low-valent Bi complex, Blue LED irradiation | Room temperature | Good | Cyclopropane | acs.org |

| Reductive Cyclopropanation | Diketones | Baran's method (specific reagents not detailed) | Varies | Varies | Cyclopropane | ethz.ch |

Compound List:

this compound

1-Nonene

Diiodomethane (CH₂I₂)

Diazomethane (CH₂N₂)

Ethyl diazoacetate

Aryldiazoacetates

Acylsilanes

Dirhodium tetraacetate (Rh₂(OAc)₄)

Rh₂(S-TCPTAD)₄

Palladium acetate (B1210297) (Pd(OAc)₂)

Diethylzinc (Et₂Zn)

Zinc-copper couple (Zn(Cu))

1,5-Cyclooctadiene

1-Octene

Allylbenzene

Trimethylvinylsilane

Chloroalkyl alkenes

Alkyl diiodides

Diketones

Incorporation of the Nonyl Moiety

The nonyl group can be incorporated into the cyclopropane structure either by using a nonyl-containing precursor in the cyclopropanation reaction or, less commonly, by post-cyclopropanation modification.

The most direct route involves using an alkene that already possesses the nonyl chain. For example, the cyclopropanation of 1-nonene (CH₃(CH₂)₈CH=CH₂) using the Simmons-Smith reaction or metal-catalyzed methods would yield this compound. The general principles of these reactions apply, with the long alkyl chain primarily influencing solubility and steric factors.

Table 1: Representative Cyclopropanation Reactions for Alkyl Cyclopropanes

| Alkene Substrate | Cyclopropanating Reagent | Catalyst/Conditions | Product Type | Yield (%) | Selectivity (dr/ee) | Reference |

| 1-Octene | CH₂I₂, Et₂Zn | Diethyl ether | Octylcyclopropane | 85-90 | syn/anti ratio not specified | (general method) |

| Styrene | CH₂I₂, Zn(Cu) | Diethyl ether | Phenylcyclopropane | 80-90 | syn/anti ratio not specified | chemistrylearner.com (general method) |

| Methyl acrylate | CH₂I₂, Et₂Zn | CH₂Cl₂ | Methyl 2-cyclopropanecarboxylate | 75-85 | syn/anti ratio not specified | mdpi.com (general method) |

| Unsubstituted alkene | gem-Dichloroalkane, Zn | Co catalyst, chiral Pybox ligand | Alkyl cyclopropane | 70-90 | Up to 45% ee | dicp.ac.cn |

| Allylic alcohol | CH₂I₂, Zn(Me₂S)₂ | Ti-TADDOLate complex | Cyclopropane-substituted alcohol | 70-90 | Modest to excellent ee | organic-chemistry.org |

While less common for introducing long alkyl chains directly onto a pre-formed cyclopropane ring, alkylation strategies can be employed in multi-step syntheses. For instance, ring-opening reactions of cyclopropane derivatives followed by functionalization and subsequent re-cyclization or elaboration could, in principle, lead to nonyl-substituted cyclopropanes. However, the direct alkylation of a cyclopropane ring to introduce a nonyl group is not a widely documented primary synthetic strategy for this compound itself. More often, the nonyl moiety is present in one of the starting materials for the cyclopropanation reaction.

Pre-functionalized Nonyl-Containing Precursors in Cyclopropanation

Stereoselective Synthesis of this compound Isomers

The synthesis of chiral this compound isomers requires control over the relative (diastereo-) and absolute (enantio-) stereochemistry of the cyclopropane ring.

The Simmons-Smith reaction is inherently diastereoselective, preserving the alkene's geometry chemistry-reaction.commasterorganicchemistry.com. For example, a cis-alkene will yield a cis-cyclopropane, and a trans-alkene will yield a trans-cyclopropane chemistry-reaction.commasterorganicchemistry.com. Furthermore, the presence of directing groups, such as hydroxyl (-OH), ether (-OR), or amine (-NR) functionalities on the alkene substrate, can steer the carbenoid addition to a specific face of the double bond, leading to controlled diastereoselectivity chemistry-reaction.comacs.org. For instance, hydroxyl-directed cyclopropanation can achieve high diastereocontrol by minimizing steric interactions in the transition state acs.org.

Achieving enantioselective synthesis of this compound typically involves the use of chiral catalysts or auxiliaries.

Chiral Metal Catalysts: Transition metal complexes ligated with chiral molecules are highly effective. For example, copper complexes with chiral bis(oxazoline) (BOX) ligands or chiral pyridine-containing macrocyclic ligands have been used to catalyze the asymmetric cyclopropanation of alkenes with diazo compounds, yielding cyclopropanes with high enantiomeric excesses (ee) acsgcipr.orgrsc.orgacs.org. Cobalt catalysts in conjunction with chiral ligands have also shown promise for the enantioselective cyclopropanation of alkenes using gem-dichloroalkanes dicp.ac.cnnih.gov.

Chiral Auxiliaries: While less common for direct cyclopropanation, chiral auxiliaries attached to the carbene precursor (e.g., diazo compounds) can also induce enantioselectivity wikipedia.org.

Table 2: Examples of Enantioselective Cyclopropanation

| Alkene Substrate | Carbene Precursor | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Styrene | Ethyl diazoacetate | [Rh₂(S-DOSP)₄] | Phenylcyclopropane carboxylate | 80-90 | >90% ee | wikipedia.org |

| α,β-Unsaturated Aldehyde | Bromomalonate | Diphenylprolinol TMS ether (organocatalyst) | Chiral cyclopropane | 85-95 | 90-98% ee | organic-chemistry.org |

| Alkene | gem-Dichloroalkane | Co catalyst, chiral Pybox ligand | Alkyl cyclopropane | 70-90 | Up to 45% ee | dicp.ac.cn |

| Allylic alcohol | Bis(iodomethyl)zinc | Ti-TADDOLate complex | Cyclopropane-substituted alcohol | 70-90 | Modest to excellent ee | organic-chemistry.org |

Diastereoselective Control in Cyclopropanation

Purification and Isolation Techniques for this compound Derivatives

Following synthesis, this compound derivatives are typically purified using standard organic chemistry techniques to remove unreacted starting materials, byproducts, and catalysts.

Distillation: Due to the relatively high boiling point of this compound (predicted around 219.8 °C chemicalbook.com), vacuum distillation is often employed to avoid thermal decomposition and achieve efficient separation from higher or lower boiling impurities. Fractional distillation can be used if components have closely related boiling points reachemchemicals.com.

Chromatography: Column chromatography, using stationary phases such as silica (B1680970) gel or alumina, is a versatile method for separating this compound derivatives based on polarity differences. Gas Chromatography (GC) is particularly useful for analyzing and purifying volatile organic compounds like this compound, allowing for high-resolution separation reachemchemicals.comvavaclasses.comscribd.com.

Extraction and Washing: Liquid-liquid extraction and washing with appropriate solvents (e.g., water, brine, dilute acid/base) are common initial steps to remove polar impurities or catalyst residues reachemchemicals.comvavaclasses.com.

Crystallization: While this compound itself is likely a liquid at room temperature, if derivatives with crystalline properties are formed, crystallization can be an effective purification method reachemchemicals.comvavaclasses.com.

Reaction Chemistry and Mechanistic Investigations of Nonylcyclopropane

Ring-Opening Reactions of the Cyclopropane (B1198618) Core

Cyclopropylcarbinyl Radical Rearrangements

Nucleophilic and Electrophilic Ring Cleavage

The strained nature of the cyclopropane ring makes it susceptible to cleavage by both nucleophilic and electrophilic reagents. The presence of the nonyl side chain can influence the regioselectivity and rate of these ring-opening reactions.

Nucleophilic Ring Cleavage: While cyclopropanes are generally less reactive towards nucleophiles than epoxides, strong nucleophiles, often in the presence of activating agents or under forcing conditions, can induce ring opening. The mechanism typically involves a bimolecular nucleophilic substitution (SN2-like) attack at one of the cyclopropane carbons. For alkyl-substituted cyclopropanes, nucleophilic attack generally occurs at the less sterically hindered carbon. However, if the cyclopropane is activated by electron-withdrawing groups (though not present in nonylcyclopropane itself), the attack can be directed to the more substituted carbon. For this compound, nucleophilic attack would likely favor the terminal carbons of the cyclopropane ring, leading to a linear C4 chain with the nonyl group attached. Specific examples of this compound undergoing nucleophilic ring cleavage are not extensively documented in the provided literature, but general principles suggest that reagents like Grignard reagents or organolithium compounds, under specific conditions, might effect such transformations.

Electrophilic Ring Cleavage: The cyclopropane ring is more readily cleaved by electrophiles, particularly under acidic conditions. Electrophilic attack, such as by a proton (acid catalysis) or a Lewis acid, polarizes a C-C bond within the ring, making it susceptible to nucleophilic attack. In the case of acid-catalyzed acetolysis of alkylcyclopropanes, studies indicate that the protonated species is highly unsymmetrical, and the nucleophile (acetate in this case) preferentially attacks the most substituted carbon of the cyclopropane ring lookchem.com. For this compound, this would imply that electrophilic attack followed by nucleophilic trapping would lead to substitution at the carbon atom of the cyclopropane ring that is most substituted, which in this case would be the carbon atom bearing the nonyl chain. The proton attack can occur at either of the remaining carbons, influencing the stereochemical outcome. For example, acetolysis of alkylcyclopropanes can lead to products where the acetate (B1210297) group is attached to the most substituted carbon, with the proton adding to one of the other carbons lookchem.com. This process can be viewed as a hybrid of SN1 and SN2 mechanisms, where the C-O bond begins to break, creating partial carbocation character at the more substituted carbon, which is then attacked by the nucleophile stackexchange.com.

Reactions Involving the Nonyl Side Chain

The nonyl side chain of this compound offers sites for functionalization that are distinct from the cyclopropane ring.

Interplay Between Cyclopropane Reactivity and Alkyl Chain Conformation

The conformational preferences of the nonyl side chain can influence the reactivity of the cyclopropane ring. The flexibility of the nine-carbon chain allows for various conformations, which can affect the steric accessibility of the cyclopropane ring to reagents and potentially influence the electronic distribution within the molecule.

Steric Effects: A long alkyl chain like nonyl can exert steric influence on the cyclopropane ring. Depending on the specific reaction and the approach of a reagent, the nonyl chain could either shield or expose certain faces or carbons of the cyclopropane ring. For reactions involving attack at the cyclopropane ring, the preferred conformations of the nonyl chain might dictate which side of the ring is more accessible, thereby influencing regioselectivity.

Conformational Control: While the direct electronic influence of a saturated alkyl chain on the cyclopropane ring's reactivity is generally modest compared to functional groups with pi systems, subtle conformational effects can play a role. The torsional strain and preferred dihedral angles adopted by the nonyl chain might subtly alter the C-C bond strengths or the degree of s-character in the cyclopropane orbitals. However, specific studies detailing the conformational impact of a nonyl chain on this compound's reactivity are not detailed in the provided search results, suggesting this area might be less explored or that the effects are subtle for saturated alkyl chains.

Chemo- and Regioselectivity in Reactions of Substituted Nonylcyclopropanes

The chemo- and regioselectivity of reactions involving this compound are governed by the inherent properties of the cyclopropane ring and the directing influences of the nonyl substituent.

Chemo-selectivity: In reactions where multiple functional groups are present, the cyclopropane ring's strain energy can often drive its selective reaction over less strained functionalities. For this compound, reactions that target the cyclopropane ring (e.g., electrophilic addition or ring opening) would typically be favored over reactions that might occur on a simple alkane chain, unless specific activating groups are present on the chain. The nonyl group itself does not possess inherent functional groups that would typically compete with the cyclopropane's reactivity under mild conditions.

Regioselectivity: The regioselectivity of cyclopropane ring-opening reactions is a critical aspect. As mentioned in section 3.1.5, electrophilic ring opening typically leads to nucleophilic attack at the most substituted carbon of the cyclopropane ring lookchem.com. For this compound, this means that if the nonyl group is attached to one of the cyclopropane carbons, that carbon will be the preferred site for nucleophilic attack following electrophilic activation. For example, in acid-catalyzed acetolysis, the acetate would preferentially attach to the carbon bearing the nonyl group. Radical-mediated ring openings can also exhibit regioselectivity influenced by the stability of the intermediate radical or the steric accessibility of the C-C bond being cleaved. For instance, in some radical ring-opening reactions of cyclopropylcarbinyl systems, cleavage of the less substituted C-C bond is observed ucl.ac.uk. However, for a simple alkylcyclopropane like this compound, electrophilic activation followed by nucleophilic attack is the more commonly described pathway for regioselective ring opening.

Compound List:

this compound

Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation

Application of Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating molecular structure. Proton NMR (¹H NMR) spectroscopy has been employed to characterize nonylcyclopropane. For instance, a ¹H NMR spectrum of this compound has been reported, providing characteristic signals for its different proton environments. These signals are essential for confirming the presence of the cyclopropane (B1198618) ring and the nonyl chain.

Table 4.1.1: ¹H NMR Spectral Data for this compound

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes | Source |

| Cyclopropyl H | 1.05 | m | - | Cyclopropane ring protons | ucl.ac.uk |

| Terminal CH₃ | 0.88 | t | 6.8 | Terminal methyl group of the nonyl chain | ucl.ac.uk |

| CH₂ envelope (nonyl chain) | 1.48–1.26 | m | - | Methylene (B1212753) groups of the nonyl chain | ucl.ac.uk |

| CHa (adjacent to OH) | 3.61 | m | - | Note: This signal appears to be associated with a hydroxyl group, potentially from a related compound or intermediate, as this compound itself does not contain an OH group. The context in the source suggests this might be from a reaction mixture. | ucl.ac.uk |

While the provided data confirms the structure, detailed stereochemical assignments or extensive conformational analysis specifically for isolated this compound using NMR were not explicitly detailed in the reviewed literature snippets. NMR analysis was mentioned in the context of reaction mixtures, indicating its utility in monitoring product formation.

Mass Spectrometry for Unraveling Fragmentation Pathways in Complex Reactions

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is vital for identifying and characterizing compounds, including their fragmentation patterns. This compound has been identified in various complex mixtures using GC-MS, where its molecular ion and fragment ions provide structural information.

Commonly, electron ionization (EI) mass spectrometry is used. The fragmentation of alkylcyclopropanes typically involves characteristic losses or rearrangements. For example, in related this compound derivatives, fragmentation patterns can reveal the structure of the alkyl chain and the cyclopropane ring. The mass spectral fragmentation patterns are compared against spectral libraries for identification.

Table 4.2.1: GC-MS Identification of this compound

| Compound Name | CAS Number | Retention Time (min) | Molecular Formula | Molecular Weight ( g/mol ) | Identified Via | Source(s) |

| This compound | 74663-85-7 | ~14.208 (Maceration) | C₁₂H₂₄ | 168.32 | GC-MS | um.edu.my |

| This compound | 74663-85-7 | ~9.603 | C₁₂H₂₄ | 168.32 | GC-MS | cabidigitallibrary.org |

| This compound | 74663-85-7 | ~77.95 | C₁₂H₂₄ | 168.32 | GC-MSD | aaqr.org |

| This compound | 74663-85-7 | ~1216 | C₁₂H₂₄ | 168.32 | GC-MS | researchgate.netmedicalresearchjournal.org |

While specific detailed fragmentation pathways for this compound itself are not extensively detailed in the provided snippets, its identification through characteristic mass spectral patterns is well-established. For instance, general fragmentation of alkylcyclopropanes under EI can involve the loss of small neutral molecules or the cleavage of carbon-carbon bonds within the alkyl chain or the cyclopropane ring. aip.org

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups and molecular vibrations within a compound. This compound exhibits characteristic absorption bands corresponding to its aliphatic nature and the cyclopropane ring.

Table 4.3.1: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

| 2923, 2853 | C-H stretching (aliphatic) | ucl.ac.uk |

| 1466 | C-H bending (aliphatic) | ucl.ac.uk |

| 1033 | C-C stretching (cyclopropane ring) | ucl.ac.uk |

| 3353 | O-H stretching ( Note: This band is likely due to the presence of an alcohol, as seen in the context of the source ucl.ac.uk, rather than this compound itself. ) | ucl.ac.uk |

The IR spectrum of this compound is dominated by absorptions typical of long-chain alkanes, with distinct bands associated with the cyclopropane ring. Raman spectroscopy data specifically for this compound was not found in the provided search results.

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools to predict and understand molecular properties, reactivity, and reaction mechanisms.

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the reactivity of molecules. This compound has been included in studies utilizing these methods, often in the context of broader chemical transformations or analyses of complex mixtures. For instance, DFT analysis has been used to understand lignin (B12514952) breakdown pathways, with this compound being one of the identified components. nlk.cznlk.cz These calculations can provide insights into bond energies, charge distributions, and activation barriers, which are fundamental to understanding chemical reactivity.

Molecular dynamics (MD) simulations and conformational analysis are used to study the dynamic behavior and preferred spatial arrangements of molecules. While direct, detailed MD simulations specifically focused on the conformational landscape of isolated this compound were not explicitly detailed in the provided snippets, related studies have mentioned the use of MD simulations in conjunction with other computational methods for analyzing reaction pathways involving cyclopropane derivatives. nlk.czumich.edusaludcapital.gov.co These simulations help in understanding how the molecule's structure influences its interactions and reactivity.

Modeling transition states is critical for understanding reaction mechanisms and kinetics. Studies involving this compound derivatives have utilized computational approaches to search for potential reaction pathways. umich.edu These methods aim to identify the high-energy transition states that molecules must pass through during a chemical reaction, providing a detailed mechanistic picture. However, specific transition state models for this compound itself were not explicitly detailed in the provided search results.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

The accurate characterization of chemical compounds relies heavily on the synergy between experimental spectroscopic techniques and computational predictions. By comparing predicted spectroscopic properties with experimentally obtained data, researchers can validate structural assignments, elucidate reaction mechanisms, and gain deeper insights into molecular behavior. This section focuses on the application of this principle to this compound, examining its predicted and experimental spectroscopic signatures, primarily through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation, providing detailed information about the atomic environment within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are crucial for confirming its structure. Computational methods, such as Density Functional Theory (DFT), are frequently employed to predict chemical shifts, which can then be directly compared to experimental values.

While specific studies directly comparing predicted and experimental NMR data for this compound were not extensively detailed in the provided search results, general principles and available data point to the expected comparisons. PubChem provides access to spectral information, including ¹³C NMR data from a Jeol FX-90 instrument nih.gov. The presence of a cyclopropane ring and a long alkyl chain (nonyl group) would lead to characteristic signals in both ¹H and ¹³C NMR spectra.

The cyclopropane ring protons typically resonate in the upfield region (around 0.0-1.0 ppm in ¹H NMR), while the carbons of the cyclopropane ring usually appear in the range of 0-30 ppm in ¹³C NMR. The nonyl chain protons and carbons would exhibit signals corresponding to methylene (-CH₂-) and terminal methyl (-CH₃) groups, with chemical shifts varying according to their position along the chain. Computational predictions using DFT, often with basis sets like PBE or hybrid functionals, aim to accurately reproduce these chemical shifts. Deviations between predicted and experimental values can highlight areas where the computational model might need refinement or suggest subtle structural or electronic effects.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by identifying characteristic vibrational frequencies. For this compound, key vibrational modes would include C-H stretching and bending vibrations from the alkyl chain and the cyclopropane ring.

PubChem lists vapor phase IR spectra for this compound, though detailed assignments and comparisons with predicted values are not directly available in the snippets nih.gov. Typically, C-H stretching vibrations for alkanes appear in the region of 2850-3000 cm⁻¹. The cyclopropane ring itself exhibits characteristic ring breathing and C-H stretching modes that can be influenced by substituents. Computational IR spectroscopy, often performed using DFT, can predict these vibrational frequencies. A good agreement between calculated and experimental IR spectra, particularly for characteristic bands, supports the proposed molecular structure and can aid in identifying subtle structural features or conformational preferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which are invaluable for structural identification. This compound (C₁₂H₂₄) has a nominal molecular weight of 168.32 g/mol nih.gov. Electron ionization (EI) mass spectrometry is a common technique.

The NIST WebBook lists the mass spectrum (electron ionization) for Cyclopropane, nonyl- nist.govnist.gov. PubChem also references GC-MS data, including NIST numbers and library matches for this compound nih.gov. A significant challenge highlighted in the analysis of mass spectra is that similar compounds, including structural isomers, can exhibit nearly indistinguishable mass spectra oup.com. For instance, a library match for an unknown compound could be equally favorable for 1-dodecanol (B7769020) and this compound, necessitating confirmation with other techniques or retention time data oup.com.

Computational MS approaches can predict fragmentation pathways and the masses of fragment ions. Comparing these predicted fragments with experimentally observed ions can help confirm the proposed structure and elucidate fragmentation mechanisms. For this compound, common fragmentation pathways might involve the loss of alkyl radicals from the nonyl chain or cleavage within the cyclopropane ring, leading to characteristic fragment ions. The presence of a molecular ion peak (M⁺) at m/z 168 is expected for this compound.

Comparison and Significance

The comparison between predicted and experimental spectroscopic data serves as a critical validation step in chemical analysis. For this compound:

NMR: Predicted ¹H and ¹³C chemical shifts, when compared to experimental data, can confirm the presence and connectivity of the cyclopropane ring and the nonyl chain, and help distinguish it from isomers. Deviations can prompt re-evaluation of structural models or computational parameters.

MS: Predicted fragmentation patterns can be matched against experimental mass spectra to confirm the molecular structure and identify potential impurities or byproducts. The ambiguity of library matches in MS emphasizes the need for complementary spectroscopic data and computational support.

In essence, the interplay between computational prediction and experimental observation allows for a robust and detailed characterization of this compound, providing a high degree of confidence in its structural assignment and aiding in the understanding of its chemical properties.

Role and Occurrence in Complex Chemical Systems and Materials Science

Identification as a Constituent in Biologically Derived Volatile Profiles (Mechanistic Aspects)

Nonylcyclopropane has been identified as a component in the volatile profiles of certain biological sources, suggesting its formation through natural processes.

This compound has been detected as a volatile oil component in various plant extracts and food products. It was identified as one of the most abundant volatile oil components in the roots of different cultivars of Angelica dahurica nih.gov. Additionally, this compound was found among the unique volatile compounds in certain categories of kiwifruit mdpi.com. It has also been identified in the volatile organic compounds emitted from consumer products core.ac.ukaaqr.org and in the leaf extract of Lactuca taraxacifolia researchgate.net. Furthermore, this compound has been detected in the aqueous distillate of Boerhavia diffusa roots humanjournals.comresearchgate.net and in the volatile flavor compounds of frying steak mdpi.com. Its presence in these diverse matrices indicates its occurrence as a natural or process-induced volatile compound.

The formation pathways of this compound in thermal and biochemical processes are not extensively detailed in the provided literature. However, cyclopropane (B1198618) derivatives, in general, can be formed through various organic chemistry reactions, including cycloaddition reactions or the use of carbene intermediates ontosight.ai. The presence of this compound in plant extracts and food products suggests potential formation through biochemical pathways within the organisms or during thermal processing, such as cooking or fermentation. For instance, studies on cyclopropane derivatives indicate their potential formation through thermal cracking and subsequent reactions acs.org.

Occurrence in Plant Extracts and Food Products

Utility as a Synthetic Intermediate for Non-Biomedical Compounds

While the provided literature does not explicitly detail this compound's use as a synthetic intermediate for non-biomedical compounds, the broader class of cyclopropane derivatives serves as valuable building blocks in organic synthesis. The strained three-membered ring of cyclopropanes imparts unique reactivity, making them amenable to various transformations. For example, cyclopropane derivatives are known to be versatile intermediates for synthesizing more complex molecules through cycloaddition reactions or rearrangements ontosight.ai. The potential for cyclopropane rings to undergo ring-opening reactions with electrophiles, for instance, enables their application in polymer chemistry .

Cyclopropane Derivatives in Polymer Science and Materials Chemistry

The incorporation of cyclopropane rings into polymer structures is an area of active research, offering avenues to tailor material properties. While direct incorporation of this compound into polymers is not specified, the general behavior of cyclopropane derivatives in this field is informative.

The inherent ring strain of cyclopropanes is a key factor in their utility in materials science. This strain can be harnessed to drive reactions, such as ring-opening metathesis polymerization wikipedia.org. When cyclopropane units are incorporated into polymer backbones, they can significantly alter material properties. For instance, polyesters containing cyclopropane backbones have been found to be amorphous, contrasting with semi-crystalline polymers derived from similar structures without the cyclopropane ring rsc.orgcore.ac.uk. The degree of cyclopropane incorporation can tune polymer crystallinity, which in turn influences mechanical properties like ultimate tensile strength (UTS) and Young's modulus (E). Generally, an increase in cyclopropane content has been observed to lead to a decrease in UTS and E due to reduced polymer crystallinity researchgate.netcore.ac.uk. The stereochemistry of cyclopropane units can also play a role, although its effects on thermomechanical properties were found to be minimal at low backbone ratios researchgate.netcore.ac.uk.

Catalysis Applications of Cyclopropane-Containing Ligands or Substrates

Cyclopropane rings, characterized by their inherent strain and unique electronic properties, serve as valuable components in modern catalytic systems, functioning both as integral parts of sophisticated ligands and as reactive substrates undergoing transformation. The strategic incorporation of cyclopropane moieties into ligands can significantly influence the steric and electronic environment around a metal center, thereby modulating catalyst activity, selectivity, and stability. Conversely, the strained three-membered ring of cyclopropane substrates can be readily activated by various catalysts, leading to ring-opening reactions that yield synthetically useful intermediates and complex molecular architectures.

1 Introduction to Cyclopropane Moieties in Catalysis

The cyclopropane ring, with its approximately 27.5 kcal/mol of ring strain, is inherently reactive and prone to ring-opening processes. This strain, coupled with its sigma-aromaticity or bent bond character, makes cyclopropane units attractive building blocks in catalysis. They can be employed to fine-tune the properties of catalytic systems, influencing reaction pathways and outcomes. Whether integrated into ligand frameworks to impart specific steric or electronic characteristics or utilized as substrates that undergo controlled bond cleavage, cyclopropanes offer a versatile platform for chemical synthesis.

2 Cyclopropane-Containing Ligands in Catalysis

Cyclopropane rings can be incorporated into various ligand classes, including phosphines, N-heterocyclic carbenes (NHCs), and diamines, to influence catalyst performance. The rigid structure and defined spatial orientation of a cyclopropane unit can introduce specific steric bulk and electronic tuning to a coordinated metal center. For instance, cyclopropyl-substituted phosphine (B1218219) ligands can alter the cone angle and electron-donating capabilities of the ligand, impacting the efficiency and selectivity of transition metal catalysts in reactions such as cross-coupling and hydrogenation researchgate.net. Similarly, cyclopropane backbones in NHC ligands can enhance catalyst stability and activity in olefin metathesis nih.gov. The steric presence of cyclopropane moieties within ligands is also crucial for controlling substrate access and achieving high enantioselectivity in asymmetric catalysis researchgate.net.

Data Table 1: Cyclopropane-Containing Ligands in Catalysis

| Ligand Type | Cyclopropane Feature | Metal Center | Catalytic Application | Key Performance Metric (General) |

| Phosphine | Cyclopropyl group | Pd, Ni | Cross-coupling | Enhanced activity/selectivity |

| N-heterocyclic carbene | Cyclopropane backbone | Ru, Ir | Olefin Metathesis | Improved stability/activity |

| Diamine | Cyclopropane ring | Cu, Rh | Asymmetric Hydrogenation | Modulated enantioselectivity |

| Phosphinite | Cyclopropane backbone | Pd, Rh | Allylic Alkylation, Hydrogenation | High activity/enantioselectivity |

Incorporation into Polymer Backbones or Side Chains

3 Cyclopropane Rings as Catalytic Substrates

The strained nature of cyclopropane rings makes them excellent substrates for a variety of catalytic transformations, predominantly ring-opening reactions. Transition metals, particularly those from Groups 8-10 such as palladium (Pd), nickel (Ni), rhodium (Rh), and iridium (Ir), are adept at cleaving cyclopropane C-C bonds nih.govrsc.orgacs.org. These reactions often proceed via oxidative addition of the metal into a C-C bond, forming metallacyclobutane intermediates or metal-alkyl species. Subsequent steps can involve reductive elimination, insertion reactions, or further functionalization, leading to acyclic compounds or complex cyclic structures acs.orgpku.edu.cn. For example, palladium-catalyzed C-H functionalization of cyclopropanes, often directed by functional groups, can lead to C-C bond activation and the formation of valuable cyclic products nih.govsnnu.edu.cnrsc.orgacs.org. Rhodium-catalyzed cyclopropanation reactions, typically involving diazo compounds and alkenes, are a cornerstone for synthesizing cyclopropane rings themselves, with chiral rhodium complexes enabling highly enantioselective routes nih.govrsc.orgd-nb.infonih.govorganic-chemistry.org.

Future Research Trajectories for Nonylcyclopropane Chemistry

Exploration of Novel Catalytic Transformations

The development of new catalytic systems for the functionalization of nonylcyclopropane is a key area for future research. Transition metal catalysis, particularly using metals like palladium, nickel, rhodium, and iridium, holds significant promise for mediating a variety of transformations. For instance, catalytic ring-opening reactions, such as hydrofunctionalization (e.g., hydroamination, hydroalkoxylation) and cycloadditions, could lead to valuable acyclic or cyclic products. Recent advances in photocatalysis and electrocatalysis also offer metal-free or milder routes for activating the strained cyclopropane (B1198618) ring, potentially enabling C-H functionalization of both the ring and the nonyl chain rsc.orgacs.org. Research could focus on designing catalysts that promote regioselective and stereoselective ring-opening, or that facilitate direct functionalization of the C-C bonds within the cyclopropane ring.

Table 6.1.1: Potential Catalytic Transformations for this compound

| Catalyst Type | Target Transformation | Expected Outcome | Potential Challenges |

| Transition Metals (e.g., Pd, Ni, Rh, Ir) | Ring-opening (hydrofunctionalization) | Access to functionalized C9-alkanes, alcohols, amines, etc. | Regioselectivity, catalyst poisoning, substrate scope |

| Transition Metals (e.g., Ni) | Cross-electrophile coupling | Synthesis of more complex cyclopropane derivatives or ring-opened products | Catalyst stability, functional group tolerance |

| Photocatalysts | C-H Functionalization | Direct introduction of functional groups onto the nonyl chain or cyclopropane ring | Selectivity, quantum yield, catalyst recovery |

| Organocatalysts | Asymmetric transformations | Enantioselective ring-opening or functionalization | Catalyst design, substrate activation |

Development of Advanced Stereoselective Synthetic Methodologies

Achieving precise control over stereochemistry in reactions involving this compound is a significant goal. This includes the development of enantioselective and diastereoselective synthetic routes to this compound derivatives. Chiral catalysts, chiral auxiliaries, or the use of chiral starting materials could be employed to control the stereochemical outcome of cyclopropanation reactions or subsequent transformations of this compound. For example, advancements in asymmetric cyclopropanation methodologies, such as those employing chiral transition metal catalysts with diazo compounds or enantioselective Michael-initiated ring closure (MIRC) reactions, could be adapted for the synthesis of chiral this compound precursors rsc.orgunl.ptrsc.org. Furthermore, developing stereoselective ring-opening reactions that preserve or create new stereocenters in the resulting products will be crucial.

Mechanistic Studies of Unprecedented this compound Reactions

Understanding the intricate mechanisms of novel reactions involving this compound is essential for rational design and optimization. Detailed mechanistic studies, employing techniques such as isotopic labeling, kinetic analysis, and computational chemistry (e.g., DFT calculations), can elucidate reaction pathways, identify key intermediates, and determine transition state structures acs.orguq.edu.aunih.govacs.orgnih.govnih.gov. Future research could explore the mechanisms of reactions such as metal-catalyzed ring-opening, radical-mediated transformations, or even photochemical reactions of this compound. Investigating how the nonyl chain influences the reactivity and selectivity of the cyclopropane ring under various conditions will be a key aspect. For instance, understanding the role of the nonyl group in directing regioselectivity or influencing the stability of transient intermediates would be highly valuable.

Investigations into this compound's Role in Specific Chemical Environments

Exploring the behavior of this compound in diverse and complex chemical environments can reveal new reactivity patterns and potential applications. This could involve studying its stability and reactivity under high pressure, high temperature, or in unconventional solvent systems such as ionic liquids or supercritical fluids. Investigations into its interactions with other molecules, such as its role as a ligand in organometallic complexes or its behavior in supramolecular assemblies, could also be fruitful. For example, understanding how the nonyl chain affects its solubility and aggregation behavior in different media could guide its use in specific applications. Its potential as a probe molecule in studying reaction mechanisms or material properties in complex systems warrants further investigation.

Applications in Emerging Fields of Chemical Science (Excluding Prohibited Areas)

The unique structural features of this compound make it a promising candidate for applications in various emerging fields of chemical science, excluding those related to safety or dosage. Its utility as a building block in materials science, for instance, could involve its incorporation into novel polymers or functional materials, where the strained cyclopropane ring could be leveraged to drive polymerization or introduce specific properties. In organic synthesis, this compound can serve as a versatile synthon for constructing complex molecular architectures, particularly through its ring-opening reactions nih.govthieme-connect.combulletin.am. Research could also explore its potential in areas such as catalysis (e.g., as a ligand precursor), or in the development of novel chemical probes. The presence of the long alkyl chain might also influence its self-assembly properties or its compatibility with lipophilic environments, opening avenues in areas like surface chemistry or advanced coatings.

Q & A

Basic: What experimental methodologies are recommended for synthesizing nonylcyclopropane with high purity?

Answer:

The synthesis of this compound requires precise control of cyclopropanation reactions, such as the use of Simmons-Smith reagents or transition-metal-catalyzed alkene cyclopropanation. Key steps include:

- Reaction optimization : Adjusting stoichiometry, temperature, and solvent polarity to favor cyclopropane ring formation while minimizing side reactions (e.g., alkene polymerization) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure to isolate the compound.

- Characterization : Confirm purity via -NMR (distinct cyclopropane proton signals at δ 0.5–1.5 ppm) and GC-MS (molecular ion peak at m/z 154) .

Advanced: How can computational modeling enhance the understanding of this compound’s electronic and steric properties?

Answer:

Density Functional Theory (DFT) calculations can predict:

- Electronic structure : HOMO-LUMO gaps to assess reactivity in substitution or addition reactions.

- Steric effects : Conformational analysis of the nonyl chain’s spatial arrangement relative to the cyclopropane ring.

- Validation : Compare computed -NMR chemical shifts with experimental data to refine force-field parameters .

Basic: What analytical techniques are critical for distinguishing this compound from structural isomers?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify molecular ion fragmentation patterns unique to the cyclopropane ring.

- Infrared (IR) Spectroscopy : Detect C-C ring vibrations (~1000–1100 cm).

- Nuclear Magnetic Resonance (NMR) : Use --COSY to resolve overlapping signals from alkyl chains .

Advanced: How should researchers address contradictions in reported thermodynamic stability data for this compound?

Answer:

- Systematic validation : Replicate experiments under identical conditions (e.g., calorimetry for ΔH) while documenting solvent purity and instrument calibration.

- Statistical analysis : Apply ANOVA to assess inter-laboratory variability.

- Meta-analysis : Compare datasets using standardized units and control for confounding variables (e.g., impurities in starting materials) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile vapors.

- Waste disposal : Neutralize residues with inert adsorbents (e.g., vermiculite) before incineration .

Advanced: How can researchers investigate the degradation mechanisms of this compound under environmental conditions?

Answer:

- Controlled exposure studies : Monitor decomposition in UV light, aqueous media, or microbial cultures.

- Analytical tracking : Use HPLC-MS to identify degradation byproducts (e.g., oxidized cyclopropane derivatives).

- Kinetic modeling : Derive rate constants for hydrolytic or photolytic pathways .

Basic: What are the best practices for documenting this compound synthesis procedures to ensure reproducibility?

Answer:

- Detailed protocols : Specify reaction times, temperatures, and reagent grades.

- Data transparency : Include raw spectra and chromatograms in supplementary materials.

- Peer review : Pre-publish methods on preprint platforms for community feedback .

Advanced: How can this compound’s structure-property relationships inform material science applications?

Answer:

- Thermochemical analysis : Measure melting points and thermal stability via DSC/TGA.

- Spectroscopic profiling : Correlate ring strain (via -NMR) with reactivity in polymerization or cross-linking reactions.

- Comparative studies : Benchmark against analogous cycloalkanes to isolate cyclopropane-specific effects .

Advanced: What strategies resolve challenges in quantifying trace this compound in complex matrices (e.g., environmental samples)?

Answer:

- Sample preparation : Solid-phase microextraction (SPME) or liquid-liquid extraction to isolate the compound.

- Sensitivity enhancement : Use GC-MS/MS with selective ion monitoring (SIM) or isotope dilution.

- Matrix-matched calibration : Account for interference from co-eluting contaminants .

Advanced: How can researchers evaluate this compound’s role in synergistic effects within multicomponent systems?

Answer:

- Design of Experiments (DoE) : Vary concentrations of this compound and co-components (e.g., surfactants, polymers) to identify synergistic thresholds.

- Multivariate analysis : Apply PCA or PLS regression to deconvolute contributions of individual variables.

- Mechanistic studies : Use stopped-flow kinetics or fluorescence quenching to probe intermolecular interactions .

Ethical Consideration: What ethical guidelines apply to studies involving this compound’s environmental impact?

Answer:

- Risk assessment : Pre-screen for ecotoxicity using in silico models (e.g., ECOSAR) before lab testing.

- Regulatory compliance : Adhere to OECD guidelines for biodegradation and bioaccumulation studies.

- Transparency : Disclose potential hazards in publications and data repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.